REACTION_CXSMILES
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[C:1]([O:5][C:6](=[O:39])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15](=[O:38])[NH:16][C:17]2[C:18](=[O:37])[N:19]([CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[F:36])[C:20](=[O:28])[N:21]([CH2:24][CH:25]3[CH2:27][CH2:26]3)[C:22]=2[NH2:23])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[C:40]([O:44][C:45](=[O:75])[N:46]([C:48]1[CH:53]=[CH:52][C:51]([CH2:54][C:55](=[O:74])NC2C(=O)N(CC3C=CC=CC=3F)C(=O)NC=2N)=[CH:50][CH:49]=1)[CH3:47])([CH3:43])([CH3:42])[CH3:41]>>[C:1]([O:5][C:6](=[O:39])[N:7]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][C:15](=[O:38])[NH:16][C:17]2[C:18](=[O:37])[N:19]([CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[F:36])[C:20](=[O:28])[N:21]([CH2:24][CH:25]3[CH2:26][CH2:27]3)[C:22]=2[NH2:23])=[CH:12][CH:13]=1)[CH3:40])([CH3:4])([CH3:2])[CH3:3].[C:40]([O:44][C:45]([N:46]([CH3:47])[C:48]1[CH:49]=[CH:50][C:51]([CH2:54][C:55]([OH:74])=[O:5])=[CH:52][CH:53]=1)=[O:75])([CH3:41])([CH3:42])[CH3:43]
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Name
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(4-{[6-amino-1-cyclopropylmethyl-3-(2-fluoro-benzyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylcarbamoyl]-methyl}-phenyl)-carbamic acid tert-butyl ester
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(NC1=CC=C(C=C1)CC(NC=1C(N(C(N(C1N)CC1CC1)=O)CC1=C(C=CC=C1)F)=O)=O)=O
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Name
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(4-{[6-amino-3-(2-fluoro-benzyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylcarbamoyl]-methyl}-phenyl)-methyl-carbamic acid tert-butyl ester
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=CC=C(C=C1)CC(NC=1C(N(C(NC1N)=O)CC1=C(C=CC=C1)F)=O)=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared by the same procedure
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Type
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CUSTOM
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Details
|
Purified by chromatography
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Type
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WASH
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Details
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eluted with 3% v/v methanol in chloroform
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=CC=C(C=C1)CC(NC=1C(N(C(N(C1N)CC1CC1)=O)CC1=C(C=CC=C1)F)=O)=O)=O
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=CC=C(C=C1)CC(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |